molecular formula C16H21N3O6 B1171288 SLR3 protein CAS No. 170620-44-7

SLR3 protein

Cat. No.: B1171288
CAS No.: 170620-44-7
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Description

The SLR3 protein (S locus-related 3) is a member of the S gene family identified in Brassica oleracea (e.g., cabbage, broccoli). Molecular analyses reveal that SLR3 originated from an ancestral receptor kinase gene modified by deletions, resulting in a truncated protein lacking transmembrane (TM) and kinase domains . This structural alteration enables SLR3 to encode a secreted glycoprotein, distinct from most S family members that retain membrane-associated domains. SLR3 is expressed in diverse tissues, including petals, sepals, stigmas, anthers, and vegetative tips, suggesting roles beyond reproductive processes . Notably, SLR3 lacks several conserved cysteine residues critical for disulfide bond formation in other S glycoproteins, further differentiating its biochemical properties .

Properties

CAS No.

170620-44-7

Molecular Formula

C16H21N3O6

Synonyms

SLR3 protein

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Domain Loss : SLR3 and AS-ZmSLR lack TM/kinase domains due to ancestral gene deletions, whereas SRK retains these domains for membrane signaling .

Functional Roles

  • SLR3 : While its exact role remains unclear, SLR3’s broad tissue expression suggests involvement in cell-cell communication or stress responses, possibly as an ancestral signaling system .
  • SLG/SRK : These proteins are central to self-incompatibility; SLG binds pollen ligands, while SRK transmits intracellular signals to reject self-pollen .

Expression Patterns

  • SLR3 : Expressed in petals, sepals, stigmas, anthers, and vegetative tissues, unlike SLG/SRK, which are stigma-specific .
  • AS-ZmSLR : Mirrors SLR3’s expression in vegetative tissues, stigmas, and developing anthers, indicating conserved regulatory mechanisms .

Evolutionary Context

The SLR3 sub-family represents an evolutionary innovation where receptor kinase genes underwent deletions to generate secreted glycoproteins. This mechanism may be widespread in plants, enabling functional diversification of S gene homologs for non-self-incompatibility roles .

Q & A

How should researchers formulate focused research questions for studying SLR3 protein interactions?

Utilize frameworks like SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) to structure questions around SLR3's binding partners or structural motifs. For example:

  • Sample: Cell lines expressing SLR3.
  • Phenomenon: Interaction kinetics with kinase X.
  • Evaluation: Cryo-EM or co-immunoprecipitation assays. This ensures alignment with reproducible experimental goals .

Q. What databases are critical for identifying prior studies on this compound homologs?

Prioritize discipline-specific databases (e.g., ERIC for educational research , adapted to protein databases like PDB or UniProt). Avoid generic tools like Google Scholar due to low precision in indexing technical studies . For SLR3, combine keyword searches (e.g., "SLR3 AND phosphorylation") across EMBL-EBI and PubMed to mitigate coverage gaps observed in systematic reviews .

Q. How to address contradictory findings in SLR3 ligand-binding affinity assays?

Apply systematic review protocols:

  • Inclusion criteria: Studies using purified SLR3 (>95% purity) and SPR/ITC methods.
  • Exclusion criteria: Non-peer-reviewed preprints or assays lacking negative controls. Discrepancies may arise from buffer conditions (e.g., pH 8.0 vs. 7.4 ); re-analyze raw data using standardized normalization methods .

Advanced Research Questions

Q. What statistical assumptions (e.g., SLR1-SLR4) are critical for validating SLR3 expression-level regression models?

Ensure:

  • SLR3 (Sample variation): SLR3 expression varies across samples (avoid uniform datasets).
  • SLR4 (Zero conditional mean): Confounding variables (e.g., cell cycle stage) are accounted for via stratification . Violations may inflate Type I errors in differential expression analyses.

Q. How to optimize cryo-EM workflows for resolving SLR3's dynamic conformations?

  • Data collection: Use 300 kV microscopes with direct electron detectors for ≤2.5 Å resolution.
  • Processing: Apply symmetry-expansion algorithms (e.g., in RELION) to enhance low-occupancy states . Cross-validate with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to confirm flexible regions .

Q. What metrics determine database utility for SLR3-related meta-analyses?

Calculate:

  • Coverage: Ratio of SLR3 studies retrieved vs. known corpus (e.g., 5/445 in SLR3 ).
  • Precision: Exclude multidisciplinary databases if >30% of results are off-topic . Use cosine similarity to compare database overlap and prioritize platforms with minimal redundancy .

Methodological Considerations

  • Experimental Design : For mutagenesis studies, include positive controls (e.g., known loss-of-function mutants) and technical replicates (n ≥ 3) to distinguish biological vs. assay noise .
  • Data Interpretation : Address conflicting structural models (e.g., SLR3 active vs. inactive states) by integrating cryo-EM density maps with molecular dynamics simulations .
  • Literature Synthesis : Update SLRs biannually to capture emerging techniques (e.g., AlphaFold2 predictions for SLR3 homologs) while excluding outdated methods (e.g., yeast two-hybrid screens ).

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